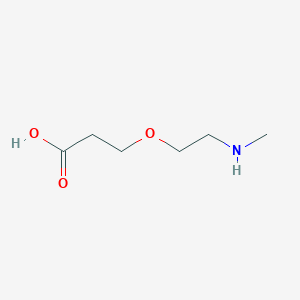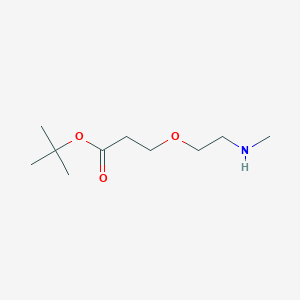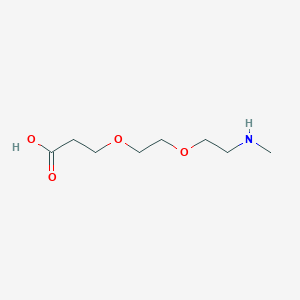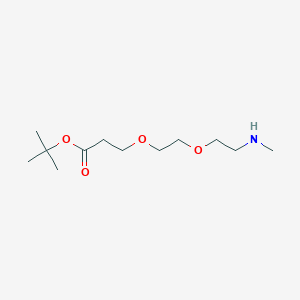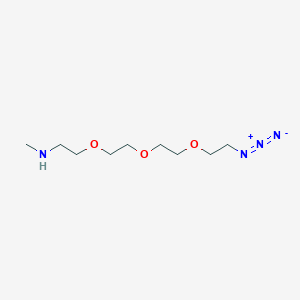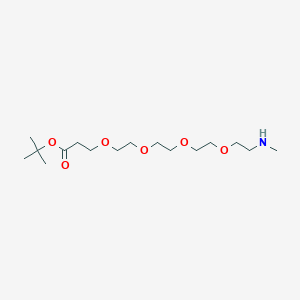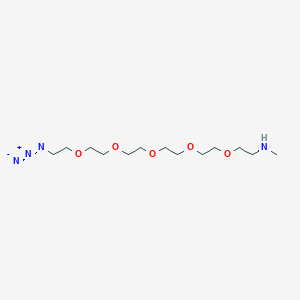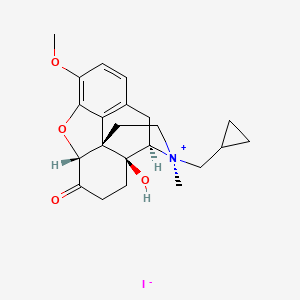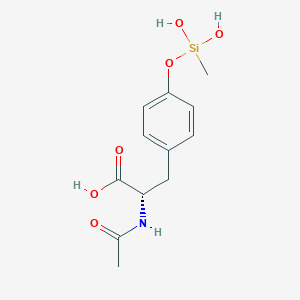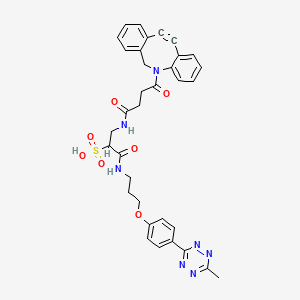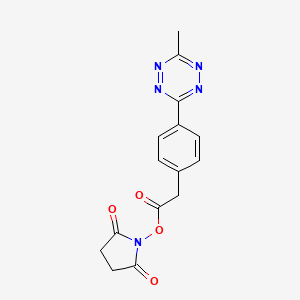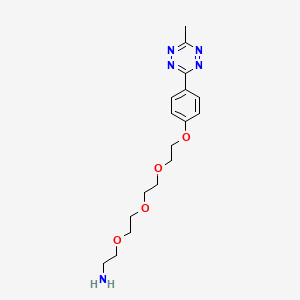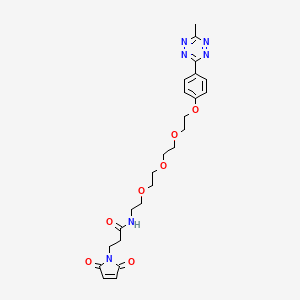
Mitochonic acid 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitochonic Acid 5 (MA-5) is a derivative of the plant hormone indole-3-acetic acid . It has been found to bind to mitochondria and ameliorate renal tubular and cardiac myocyte damage . MA-5 modulates mitochondrial ATP synthesis and reduces mitochondrial apoptosis via upregulation of mitophagy . It regulates mitophagy via Bnip3 through the MAPK-ERK-Yap signaling pathway .
Synthesis Analysis
The specific synthesis process of MA-5 is not detailed in the available resources. However, it is known that MA-5 is a derivative of the plant hormone indole-3-acetic acid .
Molecular Structure Analysis
The molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .
Chemical Reactions Analysis
The specific chemical reactions involving MA-5 are not detailed in the available resources. However, it is known that MA-5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of MA-5 are not detailed in the available resources. However, it is known that the molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .
Scientific Research Applications
Enhancing Mitochondrial ATP Production
MA-5 is a potent enhancer of mitochondrial ATP production . It significantly increases the cellular ATP level in Hep3B human hepatocellular carcinoma cells . This suggests that MA-5 could be used in research related to energy metabolism and cellular bioenergetics.
Treatment of Mitochondrial Diseases
MA-5 improves the survival of fibroblasts from patients with mitochondrial diseases . It restores fibroblasts from mitochondrial disease patients and extends the lifespan of the disease model “Mitomouse” . This indicates its potential application in the treatment of mitochondrial diseases.
3. Modulation of Mitochondrial Inner Membrane Organizing System (MINOS) MA-5 interacts with mitofilin and modulates the MINOS in mammalian cultured cells . This suggests that MA-5 could be used in research related to the structure and function of mitochondria.
4. Treatment of Duchenne Muscular Dystrophy (DMD) MA-5 has been found to improve the DMD model of Caenorhabditis elegans . It alleviates symptoms such as movement decline, muscular tone, mitochondrial fragmentation, and Ca 2+ accumulation of the DMD model . This indicates its potential application in the treatment of DMD.
Treatment of Parkinson’s Disease (PD)
MA-5 has been found to suppress rotenone-induced degeneration of dopaminergic cephalic (CEP) neurons seen in the PD model . This suggests that MA-5 could be used in research related to neurodegenerative diseases, particularly PD.
Anti-Aging Agent
MA-5 has been found to attenuate the age-related decline in motor performance, loss of muscle mitochondria, and degeneration of dopaminergic neurons associated with mitochondrial Ca2+ overload in C. elegans . This suggests that MA-5 may act as an anti-aging agent against a wide range of neuromuscular dysfunctions in metazoans .
Mechanism of Action
Safety and Hazards
Future Directions
MA-5 has shown potential in ameliorating mitochondrial dysfunction in Duchenne Muscular Dystrophy and Parkinson’s Disease models . It has broad mitochondrial homing and MINOS stabilizing activity in metazoans . Further research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitochonic acid 5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


